molecular formula C14H17NO4 B14179170 (2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate CAS No. 922735-37-3

(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate

Cat. No.: B14179170
CAS No.: 922735-37-3
M. Wt: 263.29 g/mol
InChI Key: XZUZHEHURSDPCD-CQSZACIVSA-N
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Description

(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate is an organic compound with a complex structure It features a cyano group, a methoxyphenyl group, and an acetate group attached to a propan-2-yl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate typically involves multiple steps. One common method starts with the preparation of the intermediate 3-[(4-methoxyphenyl)methoxy]propan-2-ol. This intermediate can be synthesized through the reaction of 4-methoxybenzyl alcohol with propylene oxide under basic conditions.

The next step involves the introduction of the cyano group. This can be achieved by reacting the intermediate with cyanogen bromide (BrCN) in the presence of a base such as triethylamine. The final step is the acetylation of the resulting compound using acetic anhydride in the presence of a catalyst like pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: 3-[(4-methoxyphenyl)methoxy]propan-2-ol.

    Reduction: (2R)-1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate.

    Substitution: Products depend on the nucleophile used, such as (2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl amine.

Scientific Research Applications

(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the acetate group can participate in ester hydrolysis reactions, releasing active metabolites.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-Cyano-3-[(4-hydroxyphenyl)methoxy]propan-2-yl acetate: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl butyrate: Similar structure but with a butyrate group instead of an acetate group.

Uniqueness

(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group can influence its solubility and binding properties, making it distinct from similar compounds.

Properties

CAS No.

922735-37-3

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

[(2R)-1-cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl] acetate

InChI

InChI=1S/C14H17NO4/c1-11(16)19-14(7-8-15)10-18-9-12-3-5-13(17-2)6-4-12/h3-6,14H,7,9-10H2,1-2H3/t14-/m1/s1

InChI Key

XZUZHEHURSDPCD-CQSZACIVSA-N

Isomeric SMILES

CC(=O)O[C@H](CC#N)COCC1=CC=C(C=C1)OC

Canonical SMILES

CC(=O)OC(CC#N)COCC1=CC=C(C=C1)OC

Origin of Product

United States

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